![molecular formula C14H16N4S B4177644 5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B4177644.png)
5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole
Overview
Description
5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Derivatives with different functional groups depending on the nucleophile used.
Scientific Research Applications
5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial resistance.
Medicine: Explored for its antidepressant activity in animal models, showing promising results in reversing symptoms of depression.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. For instance, in the context of its antidepressant activity, the compound is believed to modulate neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. Additionally, it may interact with various receptors and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazino[5,6-b]indole-3-thione: Known for its antidepressant activity.
1,2,4-triazino[5,6-b]indole-3-thioether: Investigated as an inhibitor of the kanamycin resistance enzyme in Mycobacterium tuberculosis.
3-amino[1,2,4]-triazino[5,6-b]indole: Used in the synthesis of various heterotetracyclic nitrogen systems.
Uniqueness
5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole stands out due to its unique combination of methyl and propylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,8-dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-4-7-19-14-15-13-12(16-17-14)10-8-9(2)5-6-11(10)18(13)3/h5-6,8H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYMXDFCPRDBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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